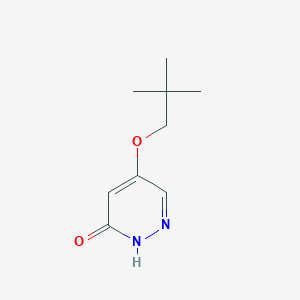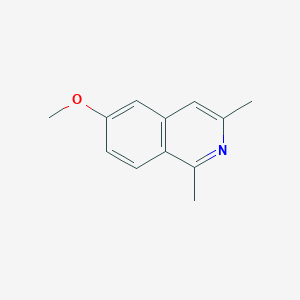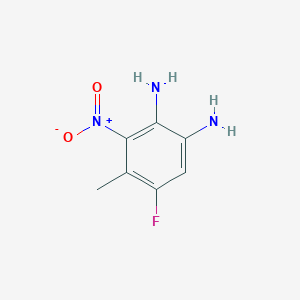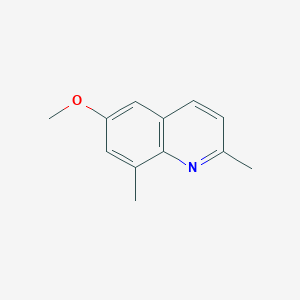
5-(neopentyloxy)pyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(neopentyloxy)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazinone family Pyridazinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(neopentyloxy)pyridazin-3(2H)-one typically involves the reaction of neopentyl alcohol with a suitable pyridazinone precursor. One common method is the nucleophilic substitution reaction where neopentyl alcohol reacts with a halogenated pyridazinone under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
化学反应分析
Types of Reactions
5-(neopentyloxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone oxides.
Reduction: Reduction reactions can convert the pyridazinone ring to dihydropyridazinone derivatives.
Substitution: The neopentyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridazinones, dihydropyridazinones, and pyridazinone oxides, depending on the specific reaction conditions and reagents used .
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
作用机制
The mechanism of action of 5-(neopentyloxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets in biological systems. It is believed to inhibit certain enzymes by binding to their active sites, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
相似化合物的比较
Similar Compounds
CI-914: A pyridazinone derivative known for its cardiotonic effects.
CI-930: Another pyridazinone with antihypertensive properties.
Pimobendan: A pyridazinone used as a positive inotropic agent in the treatment of heart failure.
Uniqueness
5-(neopentyloxy)pyridazin-3(2H)-one is unique due to the presence of the neopentyloxy group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other pyridazinone derivatives and may contribute to its specific applications and effects.
属性
CAS 编号 |
1346697-79-7 |
|---|---|
分子式 |
C9H14N2O2 |
分子量 |
182.22 g/mol |
IUPAC 名称 |
4-(2,2-dimethylpropoxy)-1H-pyridazin-6-one |
InChI |
InChI=1S/C9H14N2O2/c1-9(2,3)6-13-7-4-8(12)11-10-5-7/h4-5H,6H2,1-3H3,(H,11,12) |
InChI 键 |
CBOXNQQTQGOSQZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)COC1=CC(=O)NN=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4-Propyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B11907786.png)



![(NZ)-N-[(2-methylquinazolin-4-yl)methylidene]hydroxylamine](/img/structure/B11907811.png)
![2-Methyl-2,7-diazaspiro[4.5]decane-1,3-dione](/img/structure/B11907815.png)

